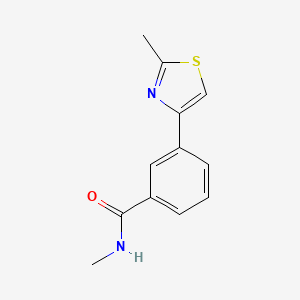

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)benzamide

Description

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)benzamide is a compound that features a benzamide core with a thiazole ring attached. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name |

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-14-11(7-16-8)9-4-3-5-10(6-9)12(15)13-2/h3-7H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYMTJMGMIKOJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(2-methyl-1,3-thiazol-4-yl)benzamide typically involves the formation of the thiazole ring followed by its attachment to the benzamide core. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with N-methylbenzamide under appropriate conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the benzamide core.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring or the benzamide core.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or benzamide core.

Scientific Research Applications

Chemistry

In the field of chemistry, N-methyl-3-(2-methyl-1,3-thiazol-4-yl)benzamide serves as a building block for synthesizing more complex molecules. Its reactivity can be exploited in various chemical reactions, facilitating the development of new compounds with desired properties.

Biology

The compound has been extensively studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits activity against various microorganisms. It has demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a new antibiotic .

- Antifungal Effects : Studies have shown promising antifungal activity against pathogens such as Aspergillus niger, indicating its utility in treating fungal infections .

- Anticancer Activity : The compound has been observed to induce cytotoxic effects in cancer cell lines through mechanisms such as apoptosis induction via caspase activation. This positions it as a candidate for further investigation in cancer therapy .

Medicine

This compound is being explored for its therapeutic potential across various diseases. Ongoing research focuses on its pharmacological effects and mechanisms of action that could lead to the development of new therapeutic agents.

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials and enhancing existing formulations.

Anticancer Activity Case Study

A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were comparable to established chemotherapeutics, suggesting its potential as an effective anticancer agent .

Antimicrobial Effects Case Study

Research indicated that the compound showed promising results against common bacterial pathogens. The minimum inhibitory concentration (MIC) values were effective at low concentrations, highlighting its potential as a new antibiotic .

Antifungal Properties Case Study

In vitro assays revealed that N-methyl-3-(2-methyl-1,3-thiazol-4-y)benzamide effectively inhibited fungal growth by disrupting cell wall synthesis mechanisms .

Data Table of Biological Activities

| Activity Type | Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Escherichia coli | Effective at low MIC | |

| Antimicrobial | Staphylococcus aureus | Effective at low MIC | |

| Antifungal | Aspergillus niger | Inhibits growth | |

| Anticancer | Various cancer cell lines | Induces apoptosis |

Mechanism of Action

The mechanism of action of N-methyl-3-(2-methyl-1,3-thiazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to elicit a biological response. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 2-methyl-1,3-thiazole-4-carboxylic acid

- N-methylbenzamide

- Thiazole derivatives with different substituents

Uniqueness

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)benzamide is unique due to its specific combination of a benzamide core and a thiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its uniqueness lies in the specific interactions it can have with biological targets and its potential for modification to enhance its properties.

Biological Activity

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : The compound exhibits activity against a range of microorganisms, making it a candidate for developing new antimicrobial agents.

- Antifungal Effects : Research indicates potential efficacy against fungal pathogens.

- Anticancer Activity : Studies have shown that this compound can induce cytotoxic effects in cancer cell lines.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiazole ring structure allows the compound to modulate enzyme activities or bind to receptors, influencing various biological pathways. For instance, it may inhibit enzymes involved in tumor progression or interfere with receptor signaling pathways that promote cancer cell survival.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzamide and thiazole moieties can significantly impact the biological activity of the compound. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at position 4 | Increases anticancer potency |

| Variations in thiazole substituents | Alters antimicrobial and antifungal efficacy |

For example, the presence of electron-donating groups like methyl at strategic positions enhances the compound's interaction with biological targets, leading to improved activity against cancer cells .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics. The mechanism involved apoptosis induction through caspase activation .

- Antimicrobial Effects : Research indicated that this compound showed promising results against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting its potential as a new antibiotic .

- Antifungal Properties : In vitro assays revealed that this compound effectively inhibited fungal growth, demonstrating a mechanism that disrupts fungal cell wall synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.